2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Purity Analysis Quality Control Synthetic Reliability

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9) is a polysubstituted aromatic building block bearing a bromine atom, a methoxy group, and a trifluoromethyl group on a single benzene ring. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of halogenated bioactive molecules and CARM1 inhibitors via cross-coupling reactions.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 944901-07-9
Cat. No. B110508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
CAS944901-07-9
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
InChIKeyQLLWMDACMSDONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9) for Medicinal Chemistry & Agrochemical Intermediates


2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9) is a polysubstituted aromatic building block bearing a bromine atom, a methoxy group, and a trifluoromethyl group on a single benzene ring [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of halogenated bioactive molecules and CARM1 inhibitors via cross-coupling reactions .

Positional Isomerism & Electronic Profile: Why 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene Cannot Be Substituted


The precise substitution pattern of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene—specifically the 1,2,4-trisubstitution arrangement—is critical for its intended reactivity and physicochemical properties [1]. Substituting it with a positional isomer (e.g., 2-bromo-5-methoxybenzotrifluoride or 3-bromo-4-methoxybenzotrifluoride) fundamentally alters the electronic and steric environment of the reactive bromine site, thereby changing the regioselectivity and efficiency of subsequent cross-coupling or nucleophilic aromatic substitution steps [2]. The unique juxtaposition of the strong electron-withdrawing -CF₃ group and the electron-donating -OCH₃ group creates a distinct dipole and reactivity profile that cannot be replicated by alternative substitution patterns .

Quantitative Differentiation of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9)


Purity Specification: 98% (HPLC) vs. 95% in Lower-Grade Commercial Batches

Reputable suppliers offer 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene with a minimum HPLC purity of 98%, which is 3 percentage points higher than the 95% specification found in some other commercial listings [1]. While 95% material may be acceptable for early-stage screening, the 98% grade minimizes the risk of side reactions and inconsistent yields in multi-step syntheses, directly impacting procurement decisions for scale-up and reproducible medicinal chemistry campaigns .

Purity Analysis Quality Control Synthetic Reliability

Long-Term Storage Stability: -20°C Condition for Bioactive Molecule Synthesis

For research involving bioactive molecule synthesis, the compound is specified to be stored at -20°C, indicating a requirement for more stringent temperature control than the typical 2-8°C or ambient storage recommended for many other aryl bromides . This suggests a heightened sensitivity to thermal degradation, which is critical for maintaining material integrity over the course of extended medicinal chemistry campaigns.

Stability Storage Conditions Compound Integrity

Computed Lipophilicity: XLogP3 of 3.5 Differentiates from Polar Analogs

The computed partition coefficient (XLogP3) for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is 3.5, providing a quantitative measure of its lipophilicity [1]. This value is substantially higher than that of unsubstituted or less fluorinated aryl bromides, making it a more hydrophobic building block. This property is a key differentiator when designing molecules intended to cross biological membranes, as it predicts improved passive permeability compared to more polar aromatic halides [2].

Lipophilicity Physicochemical Properties Drug Design

Validated Application in CARM1 Inhibitor Patent Literature

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is explicitly cited as a reactant in the synthesis of amino(aryloxy)propanol derivatives, which are disclosed as potent inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in multiple patent applications [1]. This specific application is a key differentiator from other trifluoromethyl-aryl bromides, which may not be validated for this particular target class.

Medicinal Chemistry Epigenetics Patent Literature

Optimal Application Scenarios for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene (CAS 944901-07-9)


Medicinal Chemistry: CARM1 Inhibitor Development

This compound is an optimal starting material for medicinal chemistry groups developing small-molecule inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) [1]. Its use is specifically documented in patent literature for the preparation of amino(aryloxy)propanol derivatives, providing a validated synthetic pathway. The high purity (98%) ensures consistent reaction outcomes, while its computed lipophilicity (XLogP3 of 3.5) may contribute to favorable pharmacokinetic properties of the final inhibitors [2].

Organic Synthesis: Cross-Coupling Reactions

The compound serves as a versatile aryl bromide building block for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings [1]. The combination of the electron-withdrawing -CF₃ group and electron-donating -OCH₃ group creates a unique electronic environment that can modulate the rate and selectivity of these transformations, enabling the construction of complex, functionalized biaryl and alkene scaffolds for drug discovery and materials science.

Agrochemical Research: Synthesis of Novel Pesticides

The electron-withdrawing nature of the trifluoromethyl group, known to improve metabolic stability and lipophilicity, makes this compound a valuable intermediate in the development of novel agrochemicals [1]. Its reactivity profile in cross-coupling reactions allows for the efficient introduction of a trifluoromethylated aromatic moiety into pesticide candidates, which can enhance their potency and environmental persistence compared to non-fluorinated analogs.

Reproducible Scale-Up and Process Chemistry

For process chemists, the availability of the compound at a high purity (98% by HPLC) and in quantities up to kilograms [1] is a critical differentiator. This specification ensures a more reliable and predictable scale-up, minimizing the need for additional purification steps and reducing the risk of costly batch failures due to impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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